Ethyl 8-cyano-4-thioxo-1,4-dihydroquinoline-3-carboxylate
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Overview
Description
Ethyl 8-cyano-4-thioxo-1,4-dihydroquinoline-3-carboxylate is a quinoline derivative with significant potential in medicinal chemistry The quinoline scaffold is known for its diverse biological activities, making it a valuable structure in drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 8-cyano-4-thioxo-1,4-dihydroquinoline-3-carboxylate typically involves multi-step reactions. One common method includes the condensation of ethyl cyanoacetate with 2-aminobenzothiazole, followed by cyclization and thiolation reactions. The reaction conditions often require the use of solvents like ethanol or acetonitrile and catalysts such as piperidine or triethylamine. The final product is obtained through purification techniques like recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as solvent recycling and waste minimization, are often employed to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-cyano-4-thioxo-1,4-dihydroquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the thioxo group to a sulfoxide or sulfone.
Reduction: The cyano group can be reduced to an amine.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various esters or amides depending on the nucleophile used.
Scientific Research Applications
Ethyl 8-cyano-4-thioxo-1,4-dihydroquinoline-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 8-cyano-4-thioxo-1,4-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of DNA gyrase in bacteria or interference with cell signaling pathways in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate
- Ethyl 8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate
- Ethyl 1-ethyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
Uniqueness
Ethyl 8-cyano-4-thioxo-1,4-dihydroquinoline-3-carboxylate is unique due to the presence of both cyano and thioxo groups, which confer distinct chemical reactivity and biological activity compared to its analogs. These functional groups enhance its potential as a versatile intermediate in synthetic chemistry and as a candidate for drug development .
Biological Activity
Ethyl 8-cyano-4-thioxo-1,4-dihydroquinoline-3-carboxylate (CAS: 343375-00-8) is a compound of significant interest due to its diverse biological activities. This article synthesizes available research findings regarding its biological properties, including antitumor, antibacterial, and antioxidant activities.
Chemical Structure and Properties
This compound belongs to the class of quinoline derivatives, characterized by a thioxo group and a cyano substituent. Its molecular formula is C13H10N2O2S, which influences its reactivity and biological interactions.
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound. For instance, research indicates that compounds with similar quinoline structures exhibit significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis in tumor cells and the inhibition of tumor growth.
- Case Study: Antitumor Efficacy
- A study evaluated the compound's efficacy against Ehrlich Ascites Carcinoma (EAC) cells in mice. Results showed a 100% reduction in tumor cell viability when treated with the compound, indicating potent antitumor activity .
- Histopathological examinations confirmed no significant damage to liver or kidney tissues, suggesting a favorable safety profile for potential therapeutic applications.
Antibacterial Activity
This compound has also been assessed for its antibacterial properties. Quinoline derivatives are known for their ability to inhibit bacterial growth through various mechanisms.
- Synthesis and Evaluation
Antioxidant Activity
The compound's antioxidant properties have been investigated as well. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases, including cancer.
- Mechanism of Action
Summary of Research Findings
The following table summarizes key findings related to the biological activity of this compound:
Properties
Molecular Formula |
C13H10N2O2S |
---|---|
Molecular Weight |
258.30 g/mol |
IUPAC Name |
ethyl 8-cyano-4-sulfanylidene-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C13H10N2O2S/c1-2-17-13(16)10-7-15-11-8(6-14)4-3-5-9(11)12(10)18/h3-5,7H,2H2,1H3,(H,15,18) |
InChI Key |
AEEBCJDKCZKGHF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C=CC=C2C1=S)C#N |
Origin of Product |
United States |
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